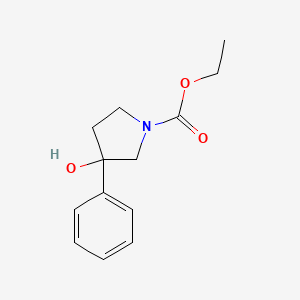

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3 |

InChI Key |

SMPDXERIENIPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of ethyl chloroformate with 3-hydroxy-3-phenylpyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

Oxidation: Formation of 3-oxo-3-phenylpyrrolidine-1-carboxylate.

Reduction: Formation of 3-hydroxy-3-phenylpyrrolidine-1-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate can be synthesized through various methods, including enzyme-catalyzed reactions and chemical transformations of simpler precursors. The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry due to its ability to mimic natural products and interact with biological targets.

Key Synthesis Methods:

- Enzyme-Catalyzed Reactions: These methods have shown promise in achieving high enantioselectivity for the compound, which is crucial for its biological activity. For instance, the enzyme-catalyzed kinetic resolution has been reported to yield enantiomerically pure forms of related compounds with high efficiency .

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antitumor Activity: Research has indicated that derivatives of pyrrolidine compounds can act as androgen receptor antagonists, particularly in the context of castration-resistant prostate cancer. The introduction of specific substituents on the pyrrolidine ring has been shown to enhance binding affinity and therapeutic efficacy .

- Neurokinin Receptor Antagonism: Certain derivatives of this compound have been identified as potential neurokinin-1 receptor antagonists, which are relevant in treating various conditions including pain and anxiety disorders .

Therapeutic Potential

The therapeutic potential of this compound lies primarily in its ability to modulate specific biological pathways:

- Castration-resistant Prostate Cancer Treatment: Studies have demonstrated that compounds derived from this structure can effectively inhibit tumor growth in preclinical models, suggesting a pathway for developing new treatments for advanced prostate cancer .

- Pain Management: As a neurokinin receptor antagonist, it may offer new avenues for pain management therapies, particularly in conditions where traditional analgesics are ineffective .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate but differ in substituent groups and stereochemistry:

Ethyl (3S,4R)-1-Benzyl-4-Hydroxypyrrolidine-3-Carboxylate

- Molecular Formula: C₁₅H₁₉NO₃

- Molecular Weight : 285.32 g/mol

- Key Features :

tert-Butyl 3-Hydroxy-3-Phenylpyrrolidine-1-Carboxylate

Structural and Physicochemical Comparison

| Property | This compound | Ethyl (3S,4R)-1-Benzyl-4-Hydroxypyrrolidine-3-Carboxylate | tert-Butyl 3-Hydroxy-3-Phenylpyrrolidine-1-Carboxylate |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | C₁₅H₁₉NO₃ | C₁₅H₂₁NO₃ |

| Molecular Weight (g/mol) | 235.28 | 285.32 | 263.33 |

| Substituent at N-1 | Ethyl ester | Benzyl | tert-Butyl ester (Boc) |

| Hydroxyl Position | 3 | 4 | 3 |

| Phenyl Position | 3 | 3 | 3 |

| Steric Bulk | Moderate | High (due to benzyl group) | Very High (due to Boc group) |

| Hydrolytic Stability | Moderate | Low (benzyl group susceptible to hydrogenolysis) | High (Boc resists hydrolysis) |

Conformational Analysis

The puckering of the pyrrolidine ring is influenced by substituent positions and stereochemistry. This compound adopts a specific puckered conformation due to steric interactions between the 3-phenyl and 1-ethyl ester groups. In contrast:

Biological Activity

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate (C13H17NO3) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring with a hydroxyl group and an ethyl ester at the carboxylic acid position. Its molecular weight is approximately 235.28 g/mol, which contributes to its solubility and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing with Ethanol : Utilizing ethanol as a solvent to facilitate the reaction.

- Enzyme-Catalyzed Reactions : Employing enzymes for kinetic resolution, which can enhance selectivity and yield of desired enantiomers.

These methods can be optimized for yield and purity based on the intended application, particularly in medicinal chemistry.

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions indicate potential psychoactive effects, which could be significant for developing therapeutic agents targeting mood disorders.

Case Studies and Research Findings

- Psychoactive Effects : A study indicated that compounds structurally similar to ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate exhibited binding affinities to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

- Anticancer Potential : Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell growth by interfering with nutrient transport systems essential for tumor survival .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate | Structure | Higher enantioselectivity in certain reactions |

| 1-Ethyl-3-hydroxypiperidine | Structure | Different ring structure affects biological activity |

| Ethyl 3-hydroxy-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2-carboxylate | Structure | Enhanced lipophilicity and receptor interaction |

This comparison highlights how structural modifications can influence pharmacokinetic properties and biological activity, underscoring the significance of this compound in medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, analogous compounds like Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate were synthesized using acyl chloride coupling under anhydrous conditions with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80°C . Optimization should focus on:

- Catalyst selection : Use of mild bases to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Moderate heating (70–90°C) balances reaction rate and selectivity.

Table 1 : Representative Reaction Conditions for Analogous Syntheses

| Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 3-methyl-pyrrole-2-carboxylate | 3-Fluoro-2-iodobenzoyl chloride | DMF | 80 | 23 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- 1H NMR : Use deuterated solvents (e.g., DMSO-d₆) at 300–400 MHz to resolve proton environments, particularly the hydroxy and phenyl groups. For example, analogous compounds show distinct peaks for aromatic protons (δ 7.2–7.5 ppm) and ester carbonyls (δ 4.2–4.3 ppm for ethyl groups) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate purity.

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While toxicity data for this specific compound may be limited, general safety measures for pyrrolidine derivatives include:

- PPE : Wear nitrile gloves, safety goggles (EN 166/EU standard), and lab coats .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL and visualization tools (ORTEP-3 ) can elucidate the 3D structure. Key steps:

- Data Collection : Use high-resolution synchrotron sources for twinned or small crystals.

- Refinement : Apply Hirshfeld atom refinement (HAR) to model hydrogen bonding involving the hydroxy group.

- Validation : Check for geometric outliers (e.g., bond lengths, angles) using CCDC validation tools .

Table 2 : Typical Crystallographic Parameters for Pyrrolidine Derivatives

| Parameter | Value Range | Reference |

|---|---|---|

| C-O bond length | 1.32–1.38 Å | |

| Puckering amplitude (q) | 0.1–0.5 Å |

Q. What computational or experimental approaches are suitable for analyzing ring puckering in this compound?

- Methodological Answer : The Cremer-Pople puckering parameters quantify non-planar conformations:

- Amplitude (q) : Measures the degree of deviation from planarity.

- Phase angle (φ) : Describes the puckering mode (e.g., envelope vs. twist).

Combine DFT calculations (e.g., B3LYP/6-31G*) with SC-XRD data to correlate theoretical and experimental puckering. For example, a q value >0.3 Å indicates significant puckering in pyrrolidine rings .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from purity or solvent effects. Resolve via:

- Purity Verification : Use HPLC (≥98% purity) and elemental analysis.

- Solvent Standardization : Compare NMR spectra in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.